Bacilysin

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bacilysin involves the coupling of L-alanyl and anticapsin units. The reaction typically requires the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin .

Analyse Des Réactions Chimiques

Types of Reactions

Bacilysin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various oxo and hydroxyl derivatives, as well as substituted amides .

Applications De Recherche Scientifique

Biosynthesis and Molecular Mechanism

Bacilysin is synthesized through a non-ribosomal peptide synthetase pathway. The biosynthetic genes are primarily located in the bac gene cluster, which includes genes responsible for the production and transport of this compound and its active component, anticapsin. The mechanism of action involves the hydrolysis of this compound into anticapsin, which inhibits glucosamine-6-phosphate synthase, disrupting peptidoglycan synthesis in bacteria and mannoprotein synthesis in fungi .

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. Its efficacy has been demonstrated in numerous studies:

- Against Xanthomonas spp.: this compound produced by Bacillus amyloliquefaciens FZB42 showed biocontrol activity against Xanthomonas oryzae, responsible for bacterial blight in rice. The compound significantly downregulated virulence genes in these pathogens .

- Inhibition of Cyanobacteria: this compound has been effective against harmful algal blooms caused by Microcystis aeruginosa, achieving a killing efficiency of 98.78% .

Agricultural Applications

The use of this compound as a biopesticide is particularly promising:

- Biocontrol Agent: this compound is utilized to suppress various plant diseases caused by bacterial pathogens. Its application can reduce reliance on chemical pesticides, promoting sustainable agricultural practices .

- Enhancement of Crop Yield: Studies have shown that formulations containing this compound can improve plant health and yield by preventing bacterial infections, thus contributing to food security .

Medical Applications

The potential for this compound in medical applications is being explored:

- Antifungal Activity: this compound has shown effectiveness against fungal pathogens like Candida albicans, making it a candidate for developing new antifungal therapies .

- Antimicrobial Resistance: Given the rising concern over antibiotic resistance, this compound's unique mechanism of action may offer an alternative treatment option for resistant bacterial infections .

Food Safety

This compound's antimicrobial properties extend to food safety:

- Inhibition of Foodborne Pathogens: Research indicates that this compound can inhibit several Gram-negative foodborne pathogens, enhancing food safety and shelf-life .

- Use in Fermented Products: this compound has been detected in traditional fermented foods, such as Pozol, where it contributes to both nutritional value and preservation .

Case Study 1: Biocontrol Efficacy Against Xanthomonas oryzae

| Parameter | Value |

|---|---|

| Pathogen | Xanthomonas oryzae |

| Source | Bacillus amyloliquefaciens FZB42 |

| Mechanism | Downregulation of virulence genes |

| Effectiveness | Significant disease suppression |

Case Study 2: Antifungal Activity Against Candida albicans

| Parameter | Value |

|---|---|

| Pathogen | Candida albicans |

| Source | Hydrolyzed this compound |

| Mechanism | Inhibition of glucosamine-6-phosphate synthase |

| Effectiveness | High inhibition rates observed |

Mécanisme D'action

The mechanism of action of Bacilysin involves the inhibition of bacterial cell wall synthesis. The compound targets and binds to specific enzymes involved in the peptidoglycan biosynthesis pathway, leading to the disruption of cell wall integrity and ultimately bacterial cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bacilysin: Another non-ribosomally synthesized dipeptide with similar antibiotic properties.

Tetaine: A related compound with a similar structure and biological activity.

Antibiotic KM 208: Shares structural similarities and exhibits comparable antibiotic effects.

Uniqueness

This compound is unique due to its specific combination of L-alanyl and anticapsin units, which confer distinct chemical and biological properties. Its ability to inhibit bacterial cell wall synthesis sets it apart from other similar compounds .

Activité Biologique

Bacilysin is a dipeptide antibiotic produced by various Bacillus species, primarily Bacillus subtilis and Bacillus amyloliquefaciens. It exhibits a broad spectrum of antimicrobial activity against both bacteria and fungi. This article explores the biological activity of this compound, focusing on its biosynthesis, mode of action, regulatory mechanisms, and potential applications in biotechnology.

1. Biosynthesis of this compound

This compound is synthesized non-ribosomally through the bac operon, which consists of several genes responsible for its production. The biosynthesis pathway begins with prephenate and involves the conversion to this compound via specific enzymes encoded by the bac operon. Notably, the presence of regulatory genes influences the expression of this operon, leading to variability in this compound production among different Bacillus strains .

Table 1: Key Genes Involved in this compound Biosynthesis

| Gene | Function |

|---|---|

| bacA | Encodes a precursor enzyme for this compound |

| bacB | Involved in the cyclization process |

| bacC | Responsible for the incorporation of l-anticapsin |

| bacD | Regulates the expression of biosynthetic genes |

| bacE | Encodes an enzyme that aids in dipeptide formation |

2. Mode of Action

The primary mechanism through which this compound exerts its antimicrobial effects is by inhibiting glucosamine 6-phosphate synthase (GlcN6P synthase), an essential enzyme in peptidoglycan biosynthesis. This inhibition disrupts the formation of bacterial cell walls, leading to cell lysis. This compound itself is inactive until it is hydrolyzed by intracellular peptidases to release the active component, l-anticapsin .

3. Antimicrobial Activity

This compound shows significant activity against a variety of pathogenic microorganisms. Studies have demonstrated its effectiveness against various strains, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Inhibits growth in species like Candida albicans.

Table 2: Antimicrobial Efficacy of this compound Against Various Pathogens

| Pathogen | Sensitivity to this compound (Minimum Inhibitory Concentration) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

| Candida albicans | 30 µg/mL |

4. Regulatory Mechanisms

The regulation of this compound biosynthesis is complex and involves multiple signaling pathways. It has been suggested that peptide pheromones play a role in controlling the expression of the bac operon . Additionally, environmental factors such as nutrient availability and stress conditions can influence its production.

Case Study: Impact of Environmental Stress on this compound Production

A study conducted on Bacillus subtilis A14 revealed that nutrient depletion during the stationary phase led to increased this compound production. This suggests that competitive environmental conditions can trigger enhanced biosynthetic activity as a survival strategy .

5. Potential Applications

Given its antimicrobial properties, this compound holds promise for various applications:

- Agriculture : As a biocontrol agent against plant pathogens.

- Food Industry : Its potential use as a natural preservative due to its ability to inhibit spoilage organisms.

- Pharmaceuticals : Development as a therapeutic agent against resistant bacterial strains.

Propriétés

Numéro CAS |

29393-20-2 |

|---|---|

Formule moléculaire |

C12H18N2O5 |

Poids moléculaire |

270.28 g/mol |

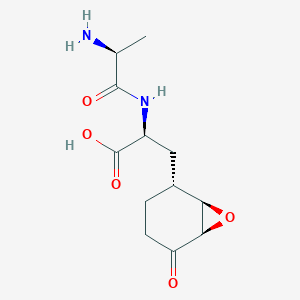

Nom IUPAC |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid |

InChI |

InChI=1S/C12H18N2O5/c1-5(13)11(16)14-7(12(17)18)4-6-2-3-8(15)10-9(6)19-10/h5-7,9-10H,2-4,13H2,1H3,(H,14,16)(H,17,18)/t5-,6-,7-,9+,10-/m0/s1 |

Clé InChI |

XFOUAXMJRHNTOP-PFQXTLEHSA-N |

SMILES |

CC(C(=O)NC(CC1CCC(=O)C2C1O2)C(=O)O)N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](C[C@@H]1CCC(=O)[C@H]2[C@@H]1O2)C(=O)O)N |

SMILES canonique |

CC(C(=O)NC(CC1CCC(=O)C2C1O2)C(=O)O)N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ala-(2,3-epoxycyclohexanone-4)-Ala bacillin bacilysin KM 208 KM-208 tetaine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.